Ácido butoxacético

Descripción general

Descripción

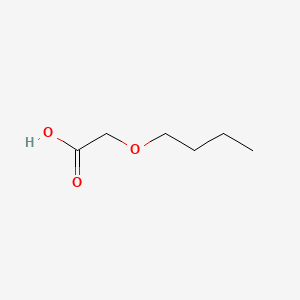

Butoxyacetic acid is an aliphatic organic chemical. It is a liquid with the formula C6H12O3 and has a CAS Registry Number of 2516-93-0 . It is metabolized from n-Butyl glycidyl ether and 2-butoxyethanol .

Synthesis Analysis

n-Butyl glycidyl ether is metabolized renally to Butoxyacetic acid, as is 2-butoxyethanol . Methods have been developed and papers published to detect the compound in urine and blood .

Molecular Structure Analysis

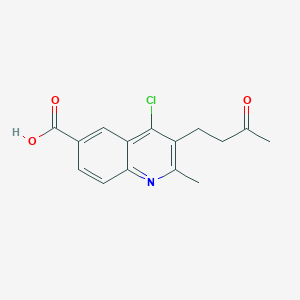

The molecular formula of Butoxyacetic acid is C6H12O3 . The compound is an aliphatic organic chemical .

Chemical Reactions Analysis

While specific chemical reactions involving Butoxyacetic acid are not detailed in the search results, it’s known that the compound is a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol .

Physical And Chemical Properties Analysis

Butoxyacetic acid is a liquid . More specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Solvente Industrial y Biocida

El ácido butoxacético se utiliza como solvente industrial debido a su estructura alifática, lo que lo hace efectivo para disolver varios compuestos orgánicos. También se emplea como biocida, particularmente en la producción de productos de limpieza y revestimiento .

Estudios Toxicocinéticos

El compuesto es un metabolito del éter glicidílico de n-butilo y del 2-butoxietil. Se han realizado estudios toxicocinéticos para comprender su metabolismo y excreción, particularmente en entornos ocupacionales donde puede ocurrir la exposición a los compuestos progenitores. Se han desarrollado métodos de detección del ácido butoxacético en fluidos biológicos como la orina y la sangre para monitorear los niveles de exposición .

Investigación sobre los Efectos Hemolíticos

El ácido butoxacético se ha estudiado por sus efectos hemolíticos, particularmente en comparación entre especies. Por ejemplo, se ha demostrado que los eritrocitos humanos son relativamente resistentes a los efectos hemolíticos del ácido butoxacético in vitro, mientras que los eritrocitos de rata muestran cambios en la deformabilidad, la hinchazón celular y la hemólisis tras la exposición .

Safety and Hazards

Butoxyacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

Several papers have been published on Butoxyacetic acid, including studies on its detection in urine and blood , its role as a biomarker of ethylene glycol monobutyl ether exposure , and its application in human health risk assessments .

Análisis Bioquímico

Biochemical Properties

Butoxyacetic acid plays a crucial role in biochemical reactions, particularly in the metabolism of glycol ethers. It is known to interact with several enzymes and proteins. For instance, butoxyacetic acid is a product of the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . These interactions are essential for the detoxification and elimination of glycol ethers from the body. Additionally, butoxyacetic acid can bind to hemoglobin, altering its function and leading to hemolysis in certain species .

Cellular Effects

Butoxyacetic acid has been shown to affect various cell types and cellular processes. In erythrocytes, it causes changes in cell deformability, swelling, and hemolysis, particularly in rat red blood cells . Human red blood cells are relatively resistant to these effects, but high concentrations of butoxyacetic acid can still lead to a loss of deformability and increased osmotic fragility . These cellular effects are indicative of the compound’s impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of butoxyacetic acid involves its interaction with cellular membranes and proteins. It is known to inhibit certain enzymes, such as alcohol dehydrogenase, which is involved in the metabolism of glycol ethers . Butoxyacetic acid also affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses and cell cycle regulation . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butoxyacetic acid have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors . Long-term exposure to butoxyacetic acid in vitro has been shown to cause persistent changes in cellular function, including alterations in red blood cell deformability and increased osmotic fragility . These temporal effects highlight the importance of considering exposure duration in toxicity studies.

Dosage Effects in Animal Models

The effects of butoxyacetic acid vary with different dosages in animal models. At low doses, the compound may cause mild hemolysis and changes in red blood cell deformability . At high doses, butoxyacetic acid can lead to severe hemolysis, organ damage, and even death . These dosage-dependent effects are critical for understanding the compound’s toxicity and establishing safe exposure limits.

Metabolic Pathways

Butoxyacetic acid is involved in several metabolic pathways, primarily related to the metabolism of glycol ethers. It is produced through the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . The compound is further metabolized and excreted in the urine as butoxyacetic acid and its conjugates . These metabolic pathways are essential for the detoxification and elimination of glycol ethers from the body.

Transport and Distribution

Within cells and tissues, butoxyacetic acid is transported and distributed through various mechanisms. It can diffuse across cellular membranes and bind to proteins such as hemoglobin . The compound is also transported in the bloodstream and excreted in the urine . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and toxicity.

Subcellular Localization

Butoxyacetic acid is primarily localized in the cytoplasm and can interact with cellular organelles such as the endoplasmic reticulum and mitochondria . These interactions can affect the compound’s activity and function, leading to changes in cellular metabolism and oxidative stress responses. The subcellular localization of butoxyacetic acid is an important factor in its overall biochemical effects.

Propiedades

IUPAC Name |

2-butoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQOASGWDCBKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56637-93-5 (hydrochloride salt) | |

| Record name | n-Butoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0050392 | |

| Record name | 2-Butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2516-93-0 | |

| Record name | Butoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2516-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)

![2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B1204087.png)